

Neriifolin chemical structure and properties

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An In-depth Technical Guide on Neriifolin

Introduction

Neriifolin is a potent, naturally occurring cardiac glycoside belonging to the cardenolide class of steroids.[1] It is primarily isolated from various parts of plants such as Cerbera odollam, Cerbera manghas, and Thevetia neriifolia.[2][3] Structurally, it is a glycoside of digitoxigenin.[1] Traditionally recognized for its cardiotonic and toxic properties, recent scientific investigation has unveiled its significant potential in oncology and neuroprotection.[4] **Neriifolin**'s primary mechanism of action involves the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump, a critical enzyme for maintaining cellular electrochemical gradients.[4] [5][6] This inhibition triggers a cascade of downstream signaling events, making **neriifolin** a compound of substantial interest for researchers in pharmacology and drug development. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, pharmacological activities, and the experimental protocols used for its study.

Chemical Structure and Properties

Neriifolin is characterized by a steroid nucleus linked to a five-membered lactone ring (a cardenolide) and a deoxy sugar moiety, L-thevetose.[1]

Chemical Identification

A summary of the key chemical identifiers for **neriifolin** is presented in Table 1.



| Identifier | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 466-07-9 | [1][5][7] |
| Molecular Formula | C30H46O8 | [1][7] |
| IUPAC Name | 3- [(3S,5R,8R,9S,10S,13R,14S,1 7R)-3-[(2R,3S,4R,5S,6S)-3,5- dihydroxy-4-methoxy-6- methyloxan-2-yl]oxy-14- hydroxy-10,13-dimethyl- 1,2,3,4,5,6,7,8,9,11,12,15,16,1 7- tetradecahydrocyclopenta[a]ph enanthren-17-yl]-2H-furan-5- one | [1] |
| InChI Key | VPUNMTHWNSJUOG- BAOINKAISA-N | [1] |
| Canonical SMILES | C[C@H]1INVALID-LINK O[C@H]2CC[C@]3(INVALID- LINK CC[C@@H]4[C@@H]3CC[C @]5([C@@]4(CC[C@@H]5C6 =CC(=O)OC6)O)C)C)O)OC"> C@@HO | [8] |
| Synonyms | 17β-Neriifolin, Digitoxigenin 3- (alpha-L-thevetoside), Cerberin | [1][2][5] |

Physicochemical Properties

The key physicochemical properties of **neriifolin** are detailed in Table 2.



| Property | Value | Reference |
|---------------------|---|-----------|
| Molecular Weight | 534.68 g/mol | [1][7] |
| Appearance | Pale Yellow or White Solid | [9] |
| Melting Point | 218-225 °C | [2] |
| Solubility | DMSO: ≥ 60 mg/mL; Slightly soluble in Chloroform, Methanol, and Water | [6][10] |
| Storage Temperature | -20°C (Powder, for long-term) | [6] |
| Optical Rotation | [α]D23 -50.2° (in CH3OH) | [2] |

Pharmacological Properties and Mechanism of Action

Neriifolin exhibits a range of biological activities, primarily stemming from its ability to inhibit the Na+/K+-ATPase enzyme. This action disrupts cellular ion homeostasis, leading to increased intracellular sodium and subsequently, calcium levels, which underpins both its cardiotonic and cytotoxic effects.[4][11]

Anticancer Activity

Neriifolin has demonstrated potent anti-proliferative and pro-apoptotic effects across a variety of human cancer cell lines.

- Induction of Apoptosis: In human hepatocellular carcinoma (HepG2) cells, **neriifolin** induces apoptosis through the activation of caspase-3, -8, and -9, and the upregulation of Fas and Fas Ligand (FasL) proteins.[5][12] It also causes apoptosis in ovarian, breast, colorectal, and skin cancer cells.[3]
- Cell Cycle Arrest: Treatment with neriifolin leads to cell cycle arrest at the S and G2/M phases in HepG2 cells.[5][12]
- Endoplasmic Reticulum (ER) Stress: In prostate cancer cells, neriifolin activates ER stress,
 which in turn attenuates DNA damage repair mechanisms and promotes apoptosis via the



CHOP-C/EBP- α signaling axis.[13]

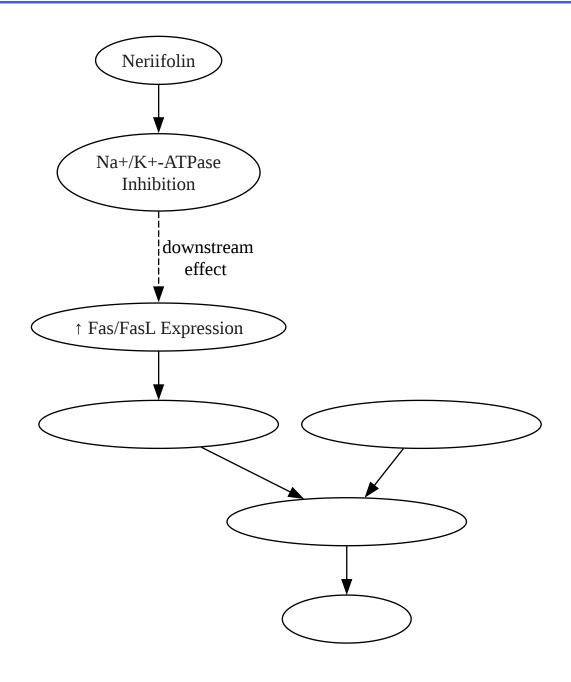
 Autophagy Inhibition: Neriifolin can target beclin 1 and inhibit the formation of LC3associated phagosomes, a key step in autophagy.[5]

The cytotoxic efficacy of **neriifolin** against several human cancer cell lines is summarized in Table 3.

| Cell Line | Cancer Type | IC50 Value (μM) | Reference |
|-----------|-----------------|-------------------|-----------|
| MCF-7 | Breast | 0.022 ± 0.0015 | [3] |
| T47D | Breast | 0.023 ± 0.0012 | [3] |
| HT-29 | Colorectal | 0.025 ± 0.0013 | [3] |
| A2780 | Ovarian | 0.028 ± 0.0015 | [3] |
| SKOV-3 | Ovarian | 0.030 ± 0.0018 | [3] |
| A375 | Skin (Melanoma) | 0.026 ± 0.0014 | [3] |
| HepG2 | Liver | 0.13 ± 0.01 (48h) | [14] |

Signaling Pathways





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Cardioprotective and Neuroprotective Effects

While toxic at high doses, low-dose administration of 17βH-**neriifolin** has shown potential in improving cardiac remodeling in heart failure models by modulating calcium handling proteins like SERCA-2a and NCX.[11] Furthermore, **neriifolin** has demonstrated neuroprotective



activity in models of oxygen-glucose deprivation (OGD), suggesting a therapeutic potential for ischemic events.[4]

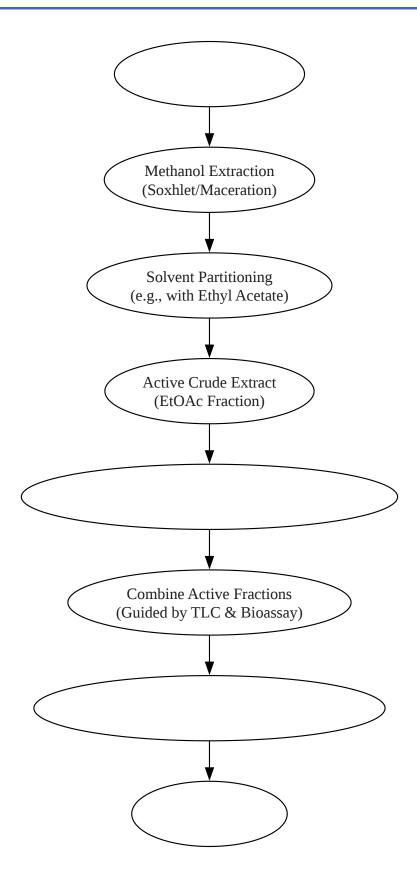
Experimental Protocols

This section outlines methodologies for the extraction, isolation, and biological evaluation of **neriifolin**.

Protocol 1: Extraction and Isolation from Plant Material

This protocol describes a general bioassay-guided method for isolating **neriifolin** from plant leaves, such as from Cerbera odollam.[3][15]





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- Extraction: Dried and powdered leaves are extracted exhaustively with methanol (MeOH) using a Soxhlet apparatus or maceration. The solvent is then evaporated under reduced pressure to yield a crude MeOH extract.
- Solvent Partitioning: The crude extract is suspended in water and partitioned successively
 with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol.
 The cytotoxicity of each fraction is tested to identify the active fraction (typically the EtOAc
 fraction).
- Fractionation: The active EtOAc fraction is subjected to Vacuum Liquid Chromatography (VLC) on a silica gel column, eluting with a gradient of n-hexane-EtOAc to yield multiple subfractions.
- Purification: Sub-fractions showing high activity are combined and further purified using repeated Column Chromatography (CC) on silica gel with a suitable eluent system (e.g., n-hexane-EtOAc gradient).
- Characterization: The purity of the isolated compound is assessed by HPLC and its structure is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[16]

Protocol 2: In Vitro Cytotoxicity - Sulforhodamine B (SRB) Assay

This assay measures cell density based on the measurement of cellular protein content.[3]

- Cell Plating: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
- Compound Treatment: Treat cells with a serial dilution of neriifolin (e.g., from 0.001 to 10 μM) and a vehicle control (e.g., 0.1% DMSO) for 72 hours.
- Cell Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) at 4°C for 1 hour. Wash the plates five times with slow-running tap water.
- Staining: Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.



- Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
- Solubilization and Reading: Add 10 mM Tris base solution to each well to solubilize the bound dye. Read the absorbance at 510 nm using a microplate reader.
- Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using non-linear regression analysis.

Protocol 3: Apoptosis Detection - Hoechst 33342 Staining

This method is used to visualize nuclear condensation and fragmentation, which are characteristic of apoptosis.[3]

- Cell Culture: Grow cells on glass coverslips in a 6-well plate and treat with **neriifolin** at its IC50 concentration for 24-48 hours.
- Staining: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde for 15 minutes.
- Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Hoechst Staining: Incubate the cells with Hoechst 33342 stain (1 μg/mL) for 15 minutes in the dark.
- Washing and Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides.
- Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei compared to the uniform, faint staining of healthy nuclei.

Protocol 4: Na+/K+-ATPase Activity - Malachite Green Assay

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by the Na+/K+-ATPase enzyme.[3]



- Enzyme Preparation: Use a commercially available purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex).
- Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, KCl, NaCl, and the enzyme.
- Inhibition: Add varying concentrations of **neriifolin** or a known inhibitor like ouabain to the wells and pre-incubate for 15-30 minutes at 37°C.
- Initiate Reaction: Start the enzymatic reaction by adding ATP to each well. Incubate for a defined period (e.g., 30 minutes) at 37°C.
- Stop Reaction & Color Development: Stop the reaction and detect the released phosphate by adding a Malachite Green reagent. This reagent forms a colored complex with inorganic phosphate.
- Measurement: Read the absorbance at ~620 nm. The amount of phosphate released is inversely proportional to the inhibitory activity of neriifolin.
- Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Conclusion

Neriifolin is a multifaceted cardiac glycoside with a well-defined chemical structure and a potent inhibitory effect on the Na+/K+-ATPase pump. Its significant in vitro cytotoxicity against a broad range of cancer cell lines, coupled with its ability to induce apoptosis and cell cycle arrest through multiple signaling pathways, positions it as a promising candidate for further investigation in cancer therapy.[12] Additionally, its emerging roles in cardioprotection and neuroprotection warrant deeper exploration.[4][11] The experimental protocols detailed herein provide a robust framework for researchers to extract, purify, and evaluate the biological activities of **neriifolin**, facilitating its continued development from a natural toxin to a potential therapeutic agent.

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